molecular formula C11H10BrNO B1447553 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one CAS No. 57368-92-0

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one

Cat. No.: B1447553
CAS No.: 57368-92-0
M. Wt: 252.11 g/mol
InChI Key: SJRMYNXHZHUHFU-UHFFFAOYSA-N
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Description

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is a complex organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by its unique tricyclic structure, which includes a bromine atom and an azatricyclic framework. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a suitable azatricyclic precursor under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The tricyclic structure allows for potential cyclization reactions to form new ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and azatricyclic structure may allow the compound to bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRMYNXHZHUHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)Br)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193432
Record name 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57368-92-0
Record name 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57368-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Reactant of Route 2
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Reactant of Route 3
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Reactant of Route 4
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Reactant of Route 5
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Reactant of Route 6
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one

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